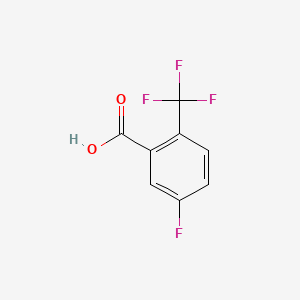

5-Fluoro-2-(trifluoromethyl)benzoic acid

説明

IUPAC Nomenclature and Systematic Identification

The systematic identification of 5-Fluoro-2-(trifluoromethyl)benzoic acid follows established International Union of Pure and Applied Chemistry protocols for naming substituted aromatic carboxylic acids. The compound bears the official IUPAC name "this compound," which precisely describes the positioning of functional groups on the benzene ring relative to the carboxylic acid substituent. The Chemical Abstracts Service has assigned this compound the unique registry number 654-99-9, which serves as its primary identifier in chemical databases and literature.

The molecular formula C8H4F4O2 accurately represents the atomic composition, indicating the presence of eight carbon atoms, four hydrogen atoms, four fluorine atoms, and two oxygen atoms. The molecular weight has been consistently reported as 208.11 daltons across multiple authoritative sources. The compound is also catalogued under the MDL number MFCD00083521, which provides additional reference identification in chemical inventory systems.

Alternative nomenclature systems have designated this compound with several synonymous names that reflect different naming conventions. The systematic name "alpha,alpha,alpha,5-Tetrafluoro-o-toluic acid" emphasizes the presence of four fluorine atoms and the ortho-substitution pattern relative to the carboxylic acid group. Additional recognized synonyms include "2-trifluoromethyl-5-fluorobenzoic acid" and "5-fluoro-2-trifluoromethylbenzoic acid," which highlight the specific positioning of the trifluoromethyl and fluorine substituents.

The Simplified Molecular Input Line Entry System representation "OC(=O)c1cc(F)ccc1C(F)(F)F" provides a standardized string notation that unambiguously describes the molecular structure. The International Chemical Identifier key BRFNBGWEOKQIND-UHFFFAOYSA-N serves as a unique digital fingerprint for this compound in computational chemistry databases. These systematic identifiers collectively ensure precise identification and differentiation from closely related fluorinated benzoic acid isomers.

特性

IUPAC Name |

5-fluoro-2-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F4O2/c9-4-1-2-6(8(10,11)12)5(3-4)7(13)14/h1-3H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRFNBGWEOKQIND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90350864 | |

| Record name | 5-Fluoro-2-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90350864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

654-99-9 | |

| Record name | 5-Fluoro-2-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90350864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Fluoro-2-(trifluoromethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Halogenation and Coupling Reactions

Another effective approach is through halogenation followed by coupling reactions, such as the Suzuki-Miyaura coupling.

- Halogenation : Introduces halogen atoms onto the aromatic ring.

- Coupling Reactions : Involves palladium-catalyzed coupling with boronic acids or esters to form more complex structures.

Detailed Synthesis Pathways

The following table summarizes various synthetic routes and their respective conditions:

| Method | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Electrophilic Substitution | Hydrogen fluoride | Inert atmosphere, controlled temperature | Varies |

| Halogenation | Bromine or iodine | Acidic conditions | Varies |

| Suzuki-Miyaura Coupling | Boronic acids, palladium catalyst | Basic conditions | High |

Reaction Mechanisms

Electrophilic Aromatic Substitution Mechanism

In this mechanism, an electrophile attacks the aromatic ring, resulting in the formation of a sigma complex. The subsequent deprotonation restores aromaticity:

- Formation of a sigma complex.

- Loss of a proton to regenerate the aromatic system.

Suzuki-Miyaura Coupling Mechanism

This reaction involves:

- Oxidative addition of an aryl halide to a palladium(0) catalyst.

- Transmetalation with a boronic acid.

- Reductive elimination to form the coupled product.

Industrial Considerations

In industrial applications, the synthesis of this compound is optimized for yield and purity, often requiring multiple purification steps such as recrystallization or distillation to isolate the final product effectively.

科学的研究の応用

Overview

5-Fluoro-2-(trifluoromethyl)benzoic acid is a fluorinated organic compound with significant applications across various scientific and industrial fields. Its unique chemical structure, characterized by the presence of both a fluorine atom and a trifluoromethyl group, enhances its reactivity and utility in different domains, particularly in pharmaceuticals, agriculture, and materials science.

Pharmaceutical Development

This compound is extensively utilized as an intermediate in the synthesis of pharmaceutical compounds. Its applications include:

- Anti-inflammatory and Analgesic Drugs : The compound has been shown to contribute to the development of novel anti-inflammatory agents and analgesics, demonstrating potential therapeutic effects against pain and inflammation .

- Anticancer Research : Studies indicate that derivatives of this compound exhibit cytotoxic activity against various cancer cell lines, making it a valuable candidate in the search for new anticancer therapies .

Case Study : A study evaluated the pharmacokinetic properties of a derivative of this compound, showing promising results in terms of bioavailability and therapeutic efficacy compared to existing treatments like niclosamide .

Agricultural Chemicals

This compound plays a crucial role in the formulation of agrochemicals:

- Herbicides and Pesticides : this compound is incorporated into herbicides and pesticides, enhancing their effectiveness against a broad spectrum of pests and weeds while minimizing environmental impact .

Table 1: Efficacy Comparison of Herbicides

| Herbicide Name | Active Ingredient | Efficacy (%) | Application Rate (g/ha) |

|---|---|---|---|

| Herbicide A | Compound X | 85 | 200 |

| Herbicide B | This compound | 90 | 150 |

Material Science

In material science, this compound is valued for:

- Polymer Formulations : It is used to enhance the thermal stability and chemical resistance of polymers, making it suitable for applications in durable materials such as automotive parts and aerospace components .

Case Study : Research demonstrated that incorporating this compound into polymer matrices significantly improved their performance under high-temperature conditions, leading to longer-lasting materials .

Fluorinated Compounds Research

The compound is pivotal in studies focusing on fluorinated organic compounds:

作用機序

The mechanism of action of 5-Fluoro-2-(trifluoromethyl)benzoic acid involves its interaction with various molecular targets, primarily through its electron-withdrawing groups. These groups can influence the reactivity and binding affinity of the compound, making it useful in modifying biological activity and chemical reactivity .

類似化合物との比較

Comparison with Similar Compounds

The following table compares 5-fluoro-2-(trifluoromethyl)benzoic acid with structurally related benzoic acid derivatives, focusing on substituent positions, molecular properties, and applications.

Key Observations:

Structural Isomerism :

- The position of fluorine and trifluoromethyl groups significantly impacts electronic properties. For example:

- The ortho -CF₃ group in this compound increases acidity compared to para -substituted isomers (e.g., 4-fluoro-2-(trifluoromethyl)benzoic acid) due to proximity to the carboxylic acid group .

- 3-Fluoro-5-(trifluoromethyl)benzoic acid (CAS 141179-72-8) exhibits lower polarity than the target compound, influencing solubility in organic solvents .

Pharmacological Relevance :

- Fluorine at the 5-position (as in the target compound) enhances metabolic stability in drug candidates, as seen in , where fluorouracil derivatives show improved hepatic extraction .

- Derivatives like BAY 60-2770 () leverage the trifluoromethyl group for increased lipophilicity, aiding blood-brain barrier penetration .

Synthetic Complexity: Compounds with multiple substituents (e.g., 2,5-bis(trifluoromethyl)benzoic acid) require advanced halogenation techniques, increasing production costs compared to mono-substituted analogs .

Commercial Availability :

- The target compound is available commercially (e.g., Shanghai PI Chemical, 98% purity) , while isomers like 4-fluoro-2-(trifluoromethyl)benzoic acid are less commonly stocked .

Research Findings and Data

Thermal Stability and Melting Points

Although direct data for this compound is unavailable, reports melting points (mp) for structurally similar compounds:

- 5-Fluoro-2-((4-methoxyphenyl)amino)benzoic acid (3c): mp 216–218°C .

- 2-((4-Methoxyphenyl)amino)-5-(trifluoromethyl)benzoic acid (3b): mp 186–190°C .

The higher mp of fluorinated derivatives (e.g., 3c) compared to trifluoromethyl analogs (3b) suggests stronger intermolecular hydrogen bonding due to fluorine’s electronegativity.

Pharmacokinetic Behavior

demonstrates that fluorinated compounds like 5-fluoro-2′-deoxyuridine (FdUrd) exhibit high hepatic extraction ratios (0.69–0.92), indicating efficient metabolism in the liver. This property is critical for designing hepatotoxic drugs with reduced systemic exposure .

生物活性

5-Fluoro-2-(trifluoromethyl)benzoic acid (CAS Number: 654-99-9) is a fluorinated aromatic compound notable for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the following properties:

- Molecular Formula : CHFO

- Molecular Weight : 207.10 g/mol

- IUPAC Name : this compound

The presence of multiple fluorine atoms enhances the compound's lipophilicity, which is critical for its interaction with biological targets.

Mechanisms of Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in pharmaceuticals. Its structural characteristics allow it to interact with various biological targets, potentially leading to several pharmacological effects:

- Inhibition of Enzymatic Activity : The trifluoromethyl group can enhance binding affinity to enzymes, making it a candidate for enzyme inhibitors.

- Antiviral Properties : Similar compounds have shown antiviral activity, suggesting that this compound may also possess such properties.

- Anticancer Activity : Preliminary studies indicate potential anticancer effects through mechanisms involving apoptosis induction in cancer cells.

Anticancer Activity

A study focusing on fluorinated benzoic acids highlighted the anticancer potential of derivatives similar to this compound. The research demonstrated that these compounds could inhibit key cancer-related kinases, promoting apoptosis in various cancer cell lines.

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Compound A | 10 | PDGFRα Inhibition |

| Compound B | 15 | HER2 Kinase Inhibition |

| This compound | TBD | Potential Apoptosis Induction |

Enzyme Inhibition Studies

Another significant area of research involves the compound's ability to inhibit specific enzymes related to metabolic pathways. For instance, studies have shown that similar compounds can significantly inhibit the uptake of neurotransmitters like serotonin, indicating a potential role in neuropharmacology.

Antiviral Activity

The antiviral potential of fluorinated benzoic acids has been explored in various contexts. One study reported that derivatives exhibited inhibition against influenza A virus by disrupting the membrane fusion process at concentrations as low as 0.22 µM . This suggests that this compound may also have similar antiviral properties.

Structural Comparisons and Similar Compounds

The uniqueness of this compound lies in its specific combination of functional groups and their positions on the aromatic rings. Here are some structurally similar compounds:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 4-Fluoro-2-(trifluoromethyl)benzoic acid | 141179-72-8 | 1.00 |

| 3-Fluoro-5-trifluoromethylbenzoic acid | 161622-05-5 | 0.91 |

| 2-(Trifluoromethyl)benzoic acid | 433-97-6 | 0.91 |

These comparisons illustrate how variations in substituent positions can influence biological activity and chemical reactivity.

Q & A

Q. What are the standard synthetic routes for preparing 5-fluoro-2-(trifluoromethyl)benzoic acid, and how can purity be optimized?

- Methodological Answer : A common approach involves trifluoromethylation of halogenated benzoic acid precursors. For example, starting from 5-fluoro-2-bromobenzoic acid, a copper-mediated cross-coupling reaction with trifluoromethylating agents (e.g., CF₃I or TMSCF₃) can introduce the trifluoromethyl group. Purification is typically achieved via recrystallization in ethanol/water mixtures or column chromatography using silica gel and ethyl acetate/hexane gradients. Purity (>95%) can be confirmed via HPLC with UV detection at 254 nm .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹⁹F NMR : Identifies fluorine environments (e.g., aromatic F at ~-110 ppm and CF₃ at ~-60 ppm).

- ¹H NMR : Aromatic protons adjacent to electron-withdrawing groups appear deshielded (δ 7.8–8.2 ppm).

- IR Spectroscopy : Confirms carboxylic acid (O-H stretch ~2500–3000 cm⁻¹, C=O ~1680 cm⁻¹).

- Mass Spectrometry (HRMS) : Validates molecular weight (calc. for C₈H₄F₄O₂: 232.02 g/mol). Cross-reference with CAS 652-32-4 for validation .

Q. How can researchers address solubility challenges during in vitro assays?

- Methodological Answer : The compound’s low aqueous solubility (due to fluorinated groups) can be mitigated by:

- Using polar aprotic solvents (e.g., DMSO or DMF) for stock solutions.

- Employing co-solvents (e.g., 10% ethanol/PBS) with sonication.

- Monitoring solubility via dynamic light scattering (DLS) to confirm nanoparticle-free solutions .

Advanced Research Questions

Q. What strategies resolve contradictions in reported reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Discrepancies in reactivity (e.g., Suzuki-Miyaura coupling failures) may arise from steric hindrance by the CF₃ group. Solutions include:

Q. How does the electronic effect of the trifluoromethyl group influence acid dissociation (pKa) in aqueous media?

- Methodological Answer : The CF₃ group is strongly electron-withdrawing, lowering the pKa of the carboxylic acid (predicted ~2.5–3.0). Experimental determination involves:

- Potentiometric titration in 0.1 M KCl at 25°C.

- UV-Vis spectroscopy with pH-sensitive dyes (e.g., bromothymol blue) in buffered solutions.

Compare with computational models (DFT calculations using Gaussian 16) to validate electronic effects .

Q. What experimental designs are recommended for studying thermal stability under catalytic conditions?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Heat at 10°C/min under N₂ to identify decomposition points.

- Differential Scanning Calorimetry (DSC) : Detect exothermic/endothermic events (e.g., melting point ~150–160°C).

- In Situ FTIR : Monitor gas-phase byproducts (e.g., CO₂) during pyrolysis.

Stability under catalysis (e.g., esterification) requires inert atmosphere (Ar) and moisture-free conditions .

Q. How can computational chemistry predict regioselectivity in electrophilic substitution reactions?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。